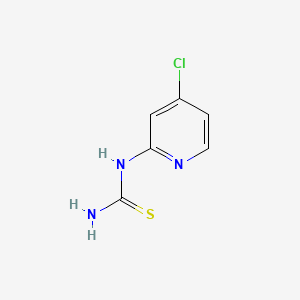

1-(4-Chloropyridin-2-yl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

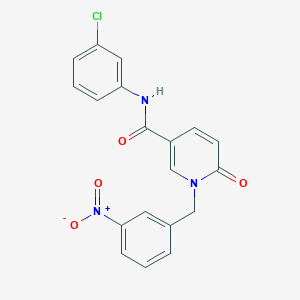

“1-(4-Chloro-2-pyridinyl)thiourea” is a chemical compound with the molecular formula C6H6ClN3S . It has an average mass of 187.650 Da and a monoisotopic mass of 186.997101 Da .

Synthesis Analysis

Thiourea derivatives can be synthesized through various methods. One such method involves a simple condensation between amines and carbon disulfide in an aqueous medium . Another method involves the use of sulfur and chloroform for the efficient and practical synthesis of a thiocarbonyl surrogate . A detailed study on the synthesis of four new co-crystals obtained via cross-crystallisation of 2- and 4-mercaptopyridines with thiourea and trithiocyanuric acid has also been reported .Molecular Structure Analysis

The molecular structure of “1-(4-Chloro-2-pyridinyl)thiourea” and similar compounds has been studied extensively. For instance, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of the 2-aminothiazoles derived from it have been described . These structures exhibit distinctly different intermolecular hydrogen bonding patterns .Chemical Reactions Analysis

Thiourea derivatives are known to participate in a variety of chemical reactions. For instance, they can catalyze the Michael reaction of malonates with various nitro olefins in high enantioselectivity . The catalyst activates the nucleophile by general base catalysis and the electrophile by H-bonding to the nitro group .Physical And Chemical Properties Analysis

“1-(4-Chloro-2-pyridinyl)thiourea” is a white or off-white crystal or powder . It sublimes in vacuum at 302-320°F . Its molecular weight is 76.12 and its freezing point/melting point is 349-352°F .Aplicaciones Científicas De Investigación

Asymmetric Multicomponent Reactions (AMCRs)

Thiourea-based organic molecules, such as “1-(4-Chloropyridin-2-yl)thiourea”, show excellent catalytic activity in various transformations by their unique double H-bonding activation process . They are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions . This makes them highly valuable in organic and medicinal chemistry .

Organocatalysis

Thiourea derivatives have been recognized as privileged organocatalysts . The application of organic molecules as catalysts in multicomponent reactions is one of the best combinations for the preparation of complex molecules in minimum steps under green reaction conditions .

Ligands for Organic Transformations

Thiourea derivatives, including “1-(4-Chloropyridin-2-yl)thiourea”, serve as ligands for a variety of organic transformations . Their stereostructures are of crucial importance for the development of thiourea-based organocatalysts with high catalytic performance and stereoselectivity .

Chalcogen-Bonding Interactions

The chalcogen-bonding interactions formed at both sides of the thiocarbonyl group in thiourea were investigated . These interactions play a significant role in the trans–trans conformation of thiourea .

Conformational Control

Thiourea derivatives possess four rotatable C–N single bonds, which results in a rich conformational variety . Establishing conformational control over thiourea to obtain the trans–trans conformation has attracted considerable attention .

Coordination Behavior Towards Transition Metals

The structural and conformational features of thioureas, their ligand properties, and coordination behavior towards transition metals have been discussed . The effect of substituents dictating the configuration and stability of resultant metal complexes is also a significant area of research .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for “1-(4-Chloropyridin-2-yl)thiourea” and similar compounds are promising. Thiourea derivatives are known for their wide range of applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

Propiedades

IUPAC Name |

(4-chloropyridin-2-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3S/c7-4-1-2-9-5(3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEAHCQSCSTMKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloropyridin-2-yl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione](/img/structure/B2721462.png)

![Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2721465.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2721468.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2721473.png)

![8-(3-chloro-4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721474.png)

![N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2721476.png)

![1-Methyl-3-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2721480.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2721484.png)